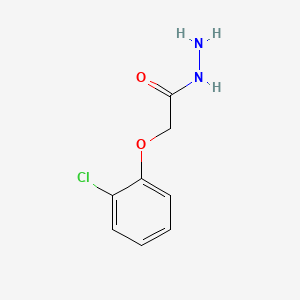

2-(2-氯苯氧基)乙酰肼

描述

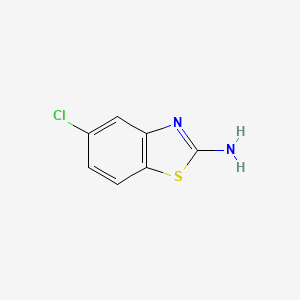

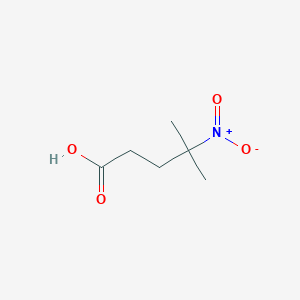

2-(2-Chlorophenoxy)acetohydrazide is a chemical compound of interest in various scientific fields due to its unique structural and chemical properties. This compound serves as a precursor for synthesizing numerous derivatives with potential applications in material science, pharmacology, and chemical research.

Synthesis Analysis

The synthesis of 2-(2-Chlorophenoxy)acetohydrazide derivatives involves various chemical reactions, showcasing the compound's versatility. For instance, the solid-state ball milling technique has been used as a green strategy to prepare complexes of related compounds, indicating an efficient and eco-friendly synthetic route (Fekri & Zaky, 2014).

Molecular Structure Analysis

Structural analysis reveals that the acetohydrazide group of 2-(2-Chlorophenoxy)acetohydrazide is approximately planar, highlighting the compound's conformational stability. Crystallographic studies show that in the crystal, molecules are interconnected through N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, forming infinite sheets parallel to the (100) plane (Fun et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Chlorophenoxy)acetohydrazide derivatives often lead to the formation of complex structures with significant biological and chemical properties. For example, compounds derived from related structures have been synthesized and investigated for their lipase and α-glucosidase inhibition capabilities, demonstrating the compound's potential as a biochemical tool (Bekircan et al., 2015).

科学研究应用

合成与表征

- 一项研究重点介绍了衍生物 2-(4-氯苯氧基)-N'-[(1E)-1-(4-甲基苯基)乙叉]乙酰肼 (4CP4MPEA) 的合成和表征,重点关注其晶体结构和非线性光学性质,表明在光子学和材料科学中的潜在应用 (Purandara et al., 2019)。

- 另一项研究使用 2-(4-氯苯氧基)-乙酰肼合成了 4-氧代-噻唑烷衍生物,表明在药物化学和药物设计中具有潜在应用 (Patel et al., 2009)。

抗菌和抗癌研究

- 对通过绿色策略合成的 2-(2,4-二氯苯氧基)-N'-(2-羟基亚苄基)乙酰肼配合物的研究探索了它们的抗菌和抗氧化活性,为开发新的治疗剂做出了贡献 (Fekri & Zaky, 2014)。

- 一项关于衍生自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的杂环化合物的合成及其对脂肪酶和 α-葡萄糖苷酶抑制作用的评估,为开发治疗代谢紊乱的新疗法提供了潜力 (Bekircan et al., 2015)。

材料科学应用

- 基于 N-酰基水杨酸腙和 2-(2-氯苯氧基)-N'-(2-羟基亚苄基)乙酰肼的铜配合物的晶体结构和表征的研究揭示了在材料科学和配位化学中的潜在应用 (Wang & Lian, 2015)。

缓蚀

- 对新型乙酰肼衍生物作为酸性介质中低碳钢保护的缓蚀剂的研究说明了这些化合物在工业维护和材料保存中的潜在应用 (Yadav et al., 2015)。

作用机制

While the exact mechanism of action of “2-(2-Chlorophenoxy)acetohydrazide” is not fully understood, it has been evaluated for anticonvulsant activity . The compound showed good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

安全和危害

未来方向

属性

IUPAC Name |

2-(2-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVNKLUHRGOPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957672 | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)acetohydrazide | |

CAS RN |

36304-40-2 | |

| Record name | Acetic acid, 2-(2-chlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the planar structure of the acetohydrazide group in 2-(2-Chlorophenoxy)acetohydrazide?

A1: While the abstract doesn't explicitly state the significance, the planarity of the acetohydrazide group [] likely influences how the molecule interacts with other molecules, including its potential biological targets, through factors like steric hindrance and electronic interactions. Further research would be needed to confirm this.

Q2: How does hydrogen bonding affect the crystal structure of 2-(2-Chlorophenoxy)acetohydrazide?

A2: The abstract states that the molecules in the crystal structure are linked by N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. [] The acetohydrazide oxygen atom plays a key role by accepting two C—H⋯O and one N—H⋯O hydrogen bonds, leading to the formation of infinite sheets in the crystal lattice parallel to the (100) plane. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)